O-glycosyl compounds

O-Glycosyl compounds are a class of glycoconjugates where the sugar moiety is linked to an organic compound via an oxygen atom at the 1-position of the sugar. These compounds play crucial roles in biological systems, often serving as intermediates in carbohydrate metabolism or acting as key components in signaling pathways. O-Glycosylation can be found in various biomolecules such as proteins, lipids, and nucleic acids, contributing to their structural stability and functional diversity.

The synthesis of O-glycosyl compounds involves the coupling of a sugar donor with an acceptor molecule through an enzymatic or chemical process. This reaction typically requires a specific enzyme known as glycosyltransferase for biological systems, whereas chemical methods may involve harsher conditions such as acid catalysis or use of protecting groups.

O-Glycosylated molecules are extensively studied in the fields of biochemistry and medicinal chemistry due to their potential applications in drug design. They can serve as valuable tools for understanding complex biological processes and developing therapeutic agents targeting glycan-related diseases, including cancer, inflammation, and viral infections.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

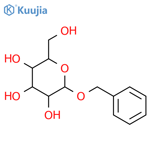

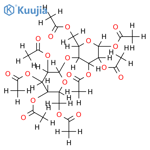

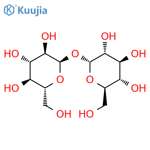

|

4''-hydroxyisojasminin | 135378-09-5 | C26H38O13 |

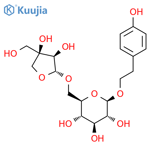

|

Benzyl D-Glucopyranoside (An a-b mixture) | 34246-23-6 | C13H18O6 |

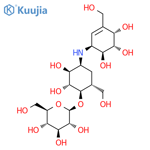

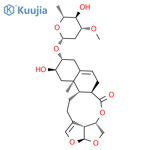

|

Validamycin A | 37248-47-8 | C20H35NO13 |

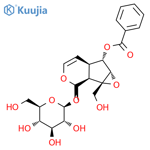

|

(1S,3R,4aS,8S,8aS)-8-(beta-D-glucopyranosyloxy)-4,4a,8,8a-tetrahydro-3-methoxy-1-methyl-1H,3H-pyrano[3,1-c]pyran-5-carboxylic acid methyl ester | 119943-46-3 | C18H28O11 |

|

Veronicoside | 50981-09-4 | C22H26O11 |

|

2',3',4',6'-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | 20764-63-0 | C28H38O19 |

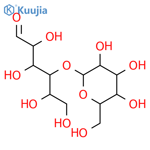

|

D-(+)-Cellobiose | 528-50-7 | C12H22O11 |

|

glaucoside-A | 81474-91-1 | C28H40O9 |

|

Osmanthuside H | 149155-70-4 | C19H28O11 |

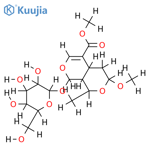

|

D-Trehalose anhydrous | 99-20-7 | C12H22O11 |

関連文献

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises

Recommended products

-

-

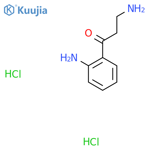

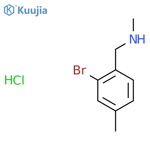

Kynuramine dihydrochloride Cas No: 36681-58-0

Kynuramine dihydrochloride Cas No: 36681-58-0 -

-

-

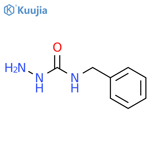

3-amino-1-benzylurea Cas No: 16956-42-6

3-amino-1-benzylurea Cas No: 16956-42-6